(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
Description
(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic compound with a unique structure that includes a benzoxadiazocin core
Properties
Molecular Formula |
C23H20F2N2O4S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(13Z)-13-[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C23H20F2N2O4S/c1-3-29-18-10-13(8-9-17(18)30-21(24)25)11-19-20(28)27-15-12-23(2,26-22(27)32-19)31-16-7-5-4-6-14(15)16/h4-11,15,21H,3,12H2,1-2H3/b19-11- |
InChI Key |
YVMMHLWXIULWGE-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)OC(F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzoxadiazocin core: This is achieved through a cyclization reaction involving a thiazole derivative and an appropriate benzaldehyde.
Introduction of the difluoromethoxy and ethoxy groups: These groups are introduced via nucleophilic substitution reactions using suitable reagents such as difluoromethyl ether and ethyl iodide.
Final condensation: The final step involves the condensation of the intermediate with a benzylidene derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and unique bonding properties.
Organotin Compounds: Compounds containing tin and organic groups, used in various industrial applications.
Uniqueness
(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is unique due to its complex structure, which combines multiple functional groups and a rigid core. This gives it distinct chemical and physical properties compared to simpler compounds like ferrocene or organotin compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
